2-(1-adamantyl)-N-(1-ethyl-4-piperidinyl)acetamide
Overview
Description
2-(1-adamantyl)-N-(1-ethyl-4-piperidinyl)acetamide is a useful research compound. Its molecular formula is C19H32N2O and its molecular weight is 304.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.251463648 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for the amidation of adamantane and diamantane, highlighting the synthesis of biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activity, useful in treating influenza, herpes, and pneumonia. Additionally, the removal of acetyl protection from N-(1-adamantyl)acetamide yields 1-aminoadamantane, an active component in the treatment of Parkinson’s disease (R. Khusnutdinov et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives have been synthesized and shown to possess antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity, determined using the carrageenan-induced paw edema method in rats (M. Al-Omar et al., 2010).
Antibacterial Potential
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. These compounds are reported as moderate inhibitors but relatively more active against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).
Antiviral and Antiepileptic Potential
N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives have been identified as novel, selective T-type calcium channel (Ca(v)3.2) inhibitors with in vivo antihypertensive effect in rats, showcasing their potential in therapeutic applications beyond their initial scope (F. Giordanetto et al., 2011).
Analgesic Properties
Adamantyl analogues of paracetamol, known for potent analgesic properties, have been synthesized. These compounds act as selective TRPA1 channel antagonists, which may be responsible for their analgesic properties, highlighting their potential in pain management (N. Fresno et al., 2014).
Properties
IUPAC Name |
2-(1-adamantyl)-N-(1-ethylpiperidin-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-2-21-5-3-17(4-6-21)20-18(22)13-19-10-14-7-15(11-19)9-16(8-14)12-19/h14-17H,2-13H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOPXEJPNPRKRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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